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Compound Name:
2-benzyloctahydro-4H-isoindol-4-

one

Cat. No.: B1519665 Get Quote

The isoindolone core and its saturated analogue, the octahydroisoindolone, represent a class

of bicyclic lactams of significant interest in medicinal chemistry.[1] These scaffolds are found in

a variety of biologically active molecules and approved drugs, demonstrating a broad range of

therapeutic applications.[1] The conformational rigidity of the bicyclic system, combined with

the ability to introduce diverse substituents, makes the octahydroisoindolone framework a

valuable template for designing potent and selective therapeutic agents. The introduction of an

N-benzyl group, as in the case of 2-benzyloctahydro-4H-isoindol-4-one, is a common

strategy in medicinal chemistry to explore key interactions with biological targets and to

modulate the pharmacokinetic properties of a molecule.[2][3] This guide provides a

comprehensive overview of the predicted chemical properties, a plausible synthetic route, and

the anticipated analytical characterization of 2-benzyloctahydro-4H-isoindol-4-one, offering

valuable insights for researchers in drug development.

Molecular Structure and Isomerism
2-benzyloctahydro-4H-isoindol-4-one possesses a fused bicyclic ring system consisting of a

cyclohexane ring and a pyrrolidinone (γ-lactam) ring. The benzyl group is attached to the

nitrogen atom of the lactam. The structure contains multiple stereocenters, leading to the

possibility of several diastereomers and enantiomers. The relative stereochemistry of the ring

fusion (cis or trans) and the orientation of substituents will significantly influence the molecule's

three-dimensional shape and, consequently, its biological activity. Stereocontrolled synthesis is

therefore crucial for isolating and studying specific isomers.[4][5]
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Caption: Figure 1: General structure of 2-benzyloctahydro-4H-isoindol-4-one.

Proposed Synthesis: A Stereocontrolled Approach
A plausible and efficient route to enantiopure cis-fused octahydroisoindolones can be adapted

from established methodologies that utilize chiral auxiliaries.[4][5][6] A proposed synthetic

workflow is outlined below, commencing from a readily available starting material and

employing a diastereoselective cyclocondensation reaction.

Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of the Tricyclic Oxazoloisoindolone Lactam Intermediate

To a solution of a stereoisomeric mixture of (±)-hydroxylactone (1.0 eq) in toluene, add (R)-

phenylglycinol (0.5 eq).

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is

consumed.

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

Purify the resulting residue by flash column chromatography on silica gel to yield the tricyclic

oxazoloisoindolone lactam intermediate. This step proceeds via a kinetic resolution, affording

a highly diastereomerically enriched product.[5]

Step 2: Reductive Opening of the Oxazolidine Ring

Dissolve the tricyclic intermediate (1.0 eq) in anhydrous dichloromethane under an inert

atmosphere.

Cool the solution to 0 °C and add triethylsilane (Et3SiH, 3.0 eq) followed by the dropwise

addition of boron trifluoride diethyl etherate (BF3·OEt2, 2.0 eq).

Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Quench the reaction by the slow addition of a saturated aqueous solution of sodium

bicarbonate.

Separate the organic layer, and extract the aqueous layer with dichloromethane.

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in

vacuo.

Purify the crude product by flash chromatography to afford the N-substituted

octahydroisoindolone.

Step 3: N-Benzylation

To a solution of the octahydroisoindolone from Step 2 (1.0 eq) in anhydrous N,N-

dimethylformamide (DMF), add sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C.

Stir the mixture for 30 minutes at 0 °C.

Add benzyl bromide (1.1 eq) dropwise and allow the reaction to warm to room temperature.

Stir for 4-6 hours until TLC analysis indicates the completion of the reaction.

Carefully quench the reaction with water and extract the product with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate.

Purify the residue by flash column chromatography to yield the final product, 2-
benzyloctahydro-4H-isoindol-4-one.
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Figure 2: Proposed Synthetic Workflow
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Caption: Figure 2: A proposed synthetic pathway for 2-benzyloctahydro-4H-isoindol-4-one.

Predicted Physicochemical Properties
The physicochemical properties of a drug candidate are critical for its absorption, distribution,

metabolism, and excretion (ADME) profile. Based on the structure of 2-benzyloctahydro-4H-
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isoindol-4-one and data from related bicyclic lactams, the following properties can be

predicted.[7][8]

Property
Predicted
Value/Characteristic

Rationale

Molecular Formula C₁₅H₁₉NO
Based on the chemical

structure.

Molecular Weight ~229.32 g/mol
Calculated from the molecular

formula.

Appearance White to off-white solid
Typical for similar organic

compounds.

Solubility

Soluble in organic solvents

(e.g., DCM, EtOAc, DMSO);

sparingly soluble in water.

The presence of the benzyl

group and the hydrocarbon

scaffold reduces aqueous

solubility.

Melting Point Moderately high

Bicyclic systems and the

presence of a polar lactam

group contribute to a well-

defined crystal lattice.

LogP 2.0 - 3.5
The benzyl group increases

lipophilicity.

Stability

Generally stable under neutral

conditions. Susceptible to

hydrolysis under strong acidic

or basic conditions.

The lactam ring can be

cleaved by hydrolysis.

Anticipated Spectroscopic Characterization
The structural elucidation of 2-benzyloctahydro-4H-isoindol-4-one would rely on a

combination of spectroscopic techniques. The expected data are summarized below.
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Technique Anticipated Key Features

¹H NMR

- Aromatic protons (benzyl group): Multiplet

around 7.2-7.4 ppm (5H).- Benzylic protons (-

CH₂-Ph): Two doublets (AB quartet) around 4.5-

4.8 ppm.- Protons on the bicyclic core: A series

of multiplets in the aliphatic region (1.2-3.5

ppm). The chemical shifts and coupling

constants will be highly dependent on the

stereochemistry.

¹³C NMR

- Carbonyl carbon (C=O): Signal around 175-

180 ppm.[5] - Aromatic carbons (benzyl group):

Signals between 127-140 ppm. - Benzylic

carbon (-CH₂-Ph): Signal around 45-50 ppm. -

Aliphatic carbons (bicyclic core): Signals in the

range of 20-60 ppm.[5]

IR Spectroscopy

- C=O stretch (lactam): Strong absorption band

around 1680-1700 cm⁻¹.[9] - C-H stretches

(aromatic): Peaks above 3000 cm⁻¹. - C-H

stretches (aliphatic): Peaks below 3000 cm⁻¹.

Mass Spectrometry

- [M+H]⁺: Expected molecular ion peak at m/z ≈

230.15. - Key Fragmentation: Loss of the benzyl

group (m/z 91) or fragmentation of the bicyclic

core.[10][11]

Potential Biological Activity and Applications in
Drug Development
The octahydroisoindolone scaffold is a "privileged structure" in medicinal chemistry, known to

interact with a variety of biological targets.[1] The introduction of an N-benzyl group can further

enhance or modulate this activity.

Central Nervous System (CNS) Applications: Many N-benzyl substituted heterocyclic

compounds exhibit activity at CNS targets.[2][12] Given the structural similarity to known
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neuromodulators, 2-benzyloctahydro-4H-isoindol-4-one could be investigated for its

potential as an anxiolytic, antidepressant, or anticonvulsant agent.

Enzyme Inhibition: Isoindolinone derivatives have been reported as inhibitors of various

enzymes, including carbonic anhydrases and kinases.[13] The specific stereochemistry and

substitution pattern of 2-benzyloctahydro-4H-isoindol-4-one could confer inhibitory activity

against a range of enzymatic targets.

Antimicrobial and Antiparasitic Activity: The broader class of nitrogen-containing heterocycles

has been a rich source of antimicrobial and antiparasitic agents.[2] It would be worthwhile to

screen this compound for activity against various pathogens.

Conclusion
While specific experimental data for 2-benzyloctahydro-4H-isoindol-4-one remains to be

published, a comprehensive chemical profile can be reliably predicted based on the extensive

literature on related isoindolone derivatives. This guide provides a solid foundation for

researchers aiming to synthesize, characterize, and evaluate the biological potential of this and

similar molecules. The proposed stereocontrolled synthesis offers a pathway to specific

isomers, which is essential for detailed structure-activity relationship studies. The anticipated

physicochemical and spectroscopic data will be invaluable for the successful execution of such

synthetic and analytical work, paving the way for the potential discovery of novel therapeutic

agents based on the octahydroisoindolone scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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